![molecular formula C44H54O12 B1229004 Gnidimacrin CAS No. 60796-70-5](/img/structure/B1229004.png)
Gnidimacrin
Overview
Description
Gnidimacrin is a natural product that is found in the stems of the plant Stellera chamaejasme. It is a member of the diterpenoid family and has been found to have numerous biological activities.
Scientific Research Applications
Antitumor Mechanism and Clinical Application
Gnidimacrin, a diterpene compound extracted from Stellera chamaejasma L., has shown notable antitumor properties. Studies have focused on its mechanism of action in fighting cancer and potential clinical applications. Its efficacy as an antitumor drug, derived from traditional Chinese medicine, is supported by research indicating significant potential in oncology (Wang Yi-shan, 2011).
Antitumor Activities Against Various Cancers
Research has demonstrated gnidimacrin's effectiveness against a range of cancers, including leukemia, lung carcinoma, melanoma, and colon cancer. It has been found to inhibit the proliferation of human cancer cell lines and induce apoptosis in vitro, showcasing its broad antitumor activities (Feng Weijian et al., 1996).
Action as a Protein Kinase C Activator
Gnidimacrin acts as an activator of protein kinase C (PKC), influencing tumor cell cycles and cellular processes. Its ability to induce G1 phase arrest and inhibit cell proliferation through this mechanism underlines its potential in cancer therapy. This PKC activation is a crucial aspect of its antitumor activity (Mitsuzi Yoshida et al., 1996).
HIV-1 Inhibition and Latency Reversal
Remarkably, gnidimacrin has shown effectiveness in inhibiting HIV-1 replication and reversing HIV latency at picomolar concentrations. Its role in reducing latent HIV-1 DNA levels and the frequency of latently infected cells marks it as a promising candidate in AIDS treatment. This application demonstrates its potential beyond oncology, providing a new avenue in antiviral therapy (Qingbo Liu et al., 2019).
Future Directions
: Lai, W., Huang, L., Zhu, L., Ferrari, G., Chan, C., Li, W., Lee, K. H., & Chen, C. H. (2015). Gnidimacrin, a Potent Anti-HIV Diterpene, Can Eliminate Latent HIV-1 Ex Vivo by Activation of Protein Kinase C β. Journal of Medicinal Chemistry, 58(21), 8638–8646. DOI: 10.1021/acs.jmedchem.5b01233
: Identification of anti-HIV macrocyclic daphnane orthoesters from. (2021). Journal of Natural Medicines, 75(4), 553–560. DOI: 10.1007/s11418-021-01551-9
: Liu, Q., Cheng, Y. Y., Li, W., Huang, L., Asada, Y., Hsieh, M. T., Morris-Natschke, S. L., Chen, C. H., Koike, K., & Lee, K. H. (2019). Synthesis and Structure-Activity Relationship Correlations of Gnidimacrin Derivatives as Potent HIV-1 Inhibitors and HIV Latency Reversing Agents. Journal of Medicinal Chemistry, 62(16), 7472–7487
properties
IUPAC Name |
[(1R,2S,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,22R,23S,25R)-12-benzoyloxy-10,11,22-trihydroxy-9-(hydroxymethyl)-13,15-dimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54O12/c1-24(2)40-21-29(22-51-37(47)27-16-10-7-11-17-27)43-32-35(40)54-44(55-40,56-43)30(46)20-14-6-5-9-15-25(3)31-26(4)34(52-38(48)28-18-12-8-13-19-28)42(50,33(31)43)39(49)41(23-45)36(32)53-41/h7-8,10-13,16-19,25-26,29-36,39,45-46,49-50H,1,5-6,9,14-15,20-23H2,2-4H3/t25-,26+,29+,30-,31+,32-,33-,34+,35-,36+,39-,40-,41+,42-,43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCVTWCXHGTLK-VFZTWJSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC(C23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCCCC[C@H]([C@]23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)COC(=O)C9=CC=CC=C9)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gnidimacrin | |
CAS RN |
60796-70-5 | |
Record name | Gnidimacrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060796705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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